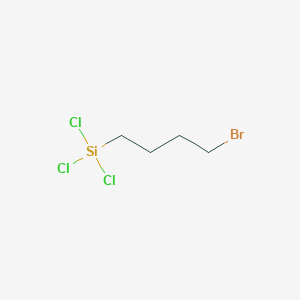
4-溴丁基三氯硅烷
描述
4-Bromobutyltrichlorosilane is an organosilicon compound with the chemical formula C4H8BrCl3Si . It is a versatile reagent used in various chemical syntheses, particularly in the modification of surfaces and the formation of self-assembled monolayers. The compound is characterized by the presence of a bromobutyl group attached to a trichlorosilane moiety, making it reactive and useful in different chemical transformations .
科学研究应用
4-Bromobutyltrichlorosilane has several applications in scientific research:
Surface Modification: It is used to modify the chemical and physical properties of surfaces, particularly in the formation of self-assembled monolayers on metal and oxide surfaces.
Material Science: Utilized in the synthesis of advanced materials with tailored properties.
Biological Research: Employed in the development of bio-compatible surfaces and materials for medical applications.
Industrial Applications: Used in the production of specialty chemicals and as a coupling agent in various industrial processes.
安全和危害
未来方向
While specific future directions for 4-Bromobutyltrichlorosilane are not mentioned in the retrieved sources, bromodomain-containing protein 4 (BRD4), a different brominated compound, has been identified as a promising therapeutic target in various diseases . This suggests that brominated compounds, including 4-Bromobutyltrichlorosilane, may have potential future applications in therapeutic contexts.
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromobutyltrichlorosilane can be synthesized by reacting butyl bromide with trichlorosilane under controlled conditions. The reaction typically involves the use of a solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 4-Bromobutyltrichlorosilane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions: 4-Bromobutyltrichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The trichlorosilane moiety can hydrolyze in the presence of water, forming silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve the use of water or aqueous solutions under controlled pH.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols and hydrochloric acid are the primary products of hydrolysis.
作用机制
The mechanism of action of 4-Bromobutyltrichlorosilane involves its reactivity towards nucleophiles and its ability to form covalent bonds with surfaces. The trichlorosilane moiety reacts with hydroxyl groups on surfaces, forming strong Si-O bonds, which result in the modification of surface properties . This reactivity is exploited in the formation of self-assembled monolayers and other surface modifications.
相似化合物的比较
- 4-Chlorobutyltrichlorosilane
- 4-Iodobutyltrichlorosilane
- 4-Fluorobutyltrichlorosilane
Comparison: 4-Bromobutyltrichlorosilane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is a good leaving group, making 4-Bromobutyltrichlorosilane particularly useful in substitution reactions .
属性
IUPAC Name |
4-bromobutyl(trichloro)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl3Si/c5-3-1-2-4-9(6,7)8/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVPVEPWMGYBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)C[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700663 | |
| Record name | (4-Bromobutyl)(trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69858-29-3 | |
| Record name | (4-Bromobutyl)(trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


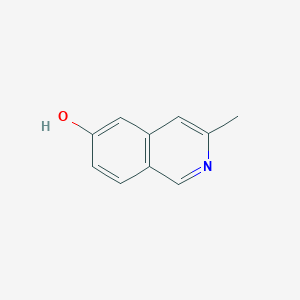
![3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3150835.png)
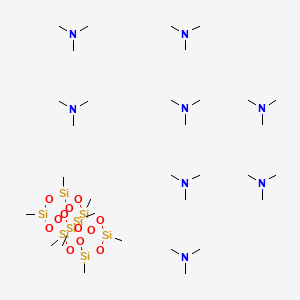
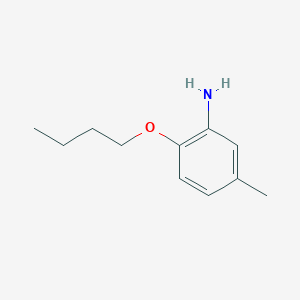
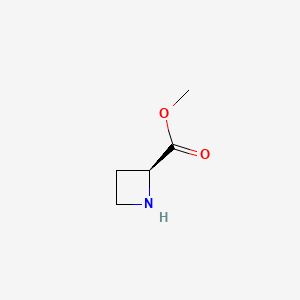
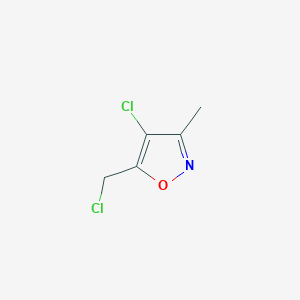
![4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid](/img/structure/B3150866.png)
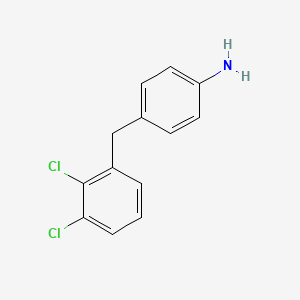

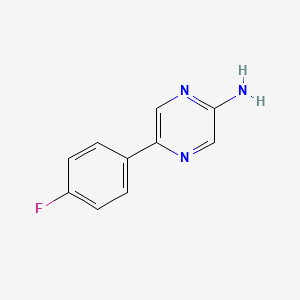
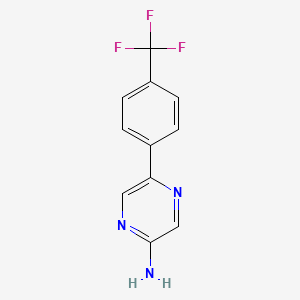
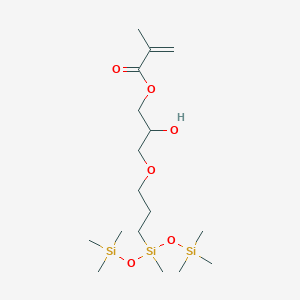
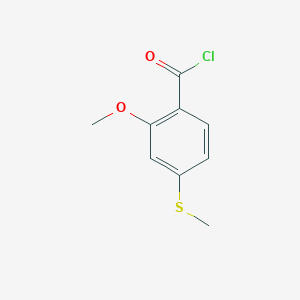
![(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3150923.png)
